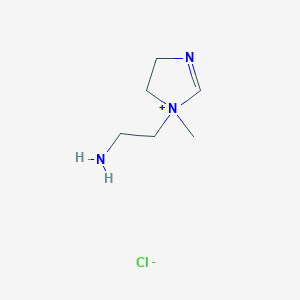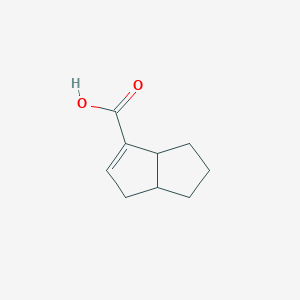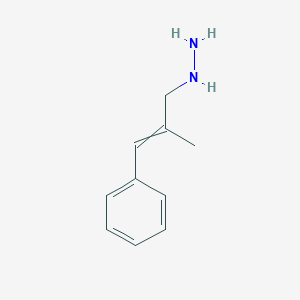
2-(4-Methylpentyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylpentyl)phenol is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has a phenol group substituted with a 4-methylpentyl group, making it unique in its structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(4-Methylpentyl)phenol can be synthesized through various methods, including nucleophilic aromatic substitution and rearrangement reactions. One common method involves the reaction of an aryl halide with a nucleophile under specific conditions to form the phenol derivative . Another method includes the hydrolysis of phenolic esters or ethers .
Industrial Production Methods
On an industrial scale, phenols are often produced through the hydrolysis of diazonium salts. This involves treating an aromatic primary amine with nitrous acid to form diazonium salts, which are then hydrolyzed to produce phenols .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylpentyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like chromic acid.
Reduction: Quinones can be reduced back to hydroquinones.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols makes them highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens, nitric acid, and sulfuric acid are used under controlled conditions.
Major Products
Oxidation: Produces quinones.
Reduction: Produces hydroquinones.
Substitution: Produces various substituted phenols depending on the electrophile used.
Applications De Recherche Scientifique
2-(4-Methylpentyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing bioactive natural products and conducting polymers.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Used in the production of plastics, adhesives, and coatings due to its antioxidant properties.
Mécanisme D'action
The mechanism of action of 2-(4-Methylpentyl)phenol involves its interaction with various molecular targets. As a phenol, it can act as a potent proteolytic agent, dissolving tissue on contact via proteolysis. In high concentrations, it can produce chemical neurolysis when injected next to a nerve .
Comparaison Avec Des Composés Similaires
2-(4-Methylpentyl)phenol can be compared with other phenol derivatives such as:
Butylated hydroxyanisole (BHA): Used as an antioxidant in foods and cosmetics.
Butylated hydroxytoluene (BHT): Another antioxidant used in various chemical products.
These compounds share similar antioxidant properties but differ in their specific applications and molecular structures.
Propriétés
Numéro CAS |
95466-26-5 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
2-(4-methylpentyl)phenol |
InChI |
InChI=1S/C12H18O/c1-10(2)6-5-8-11-7-3-4-9-12(11)13/h3-4,7,9-10,13H,5-6,8H2,1-2H3 |
Clé InChI |
LLIGXYDULHXBDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate](/img/structure/B14348649.png)
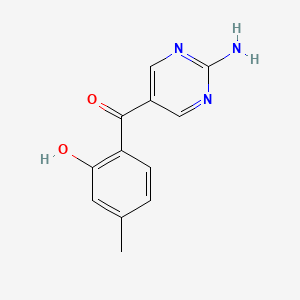
![2-[(Decane-1-sulfinyl)methyl]oxirane](/img/structure/B14348658.png)
![1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol](/img/structure/B14348668.png)

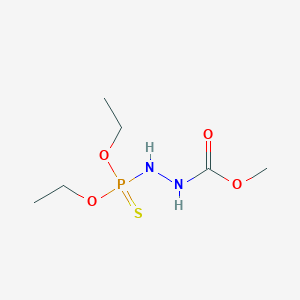
![(4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone](/img/structure/B14348685.png)

![3-Methylidene-1-[(4-methylphenyl)methyl]azetidin-2-one](/img/structure/B14348696.png)
![Acetic acid;2,9-dimethyl-6-propan-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14348697.png)
